
6-hydroxy-2H-pyran-3(6H)-one
Overview
Description
6-Hydroxy-2H-pyran-3(6H)-one (C₅H₆O₃) is a bicyclic lactone with a molecular weight of 114.10 g/mol and a monoisotopic mass of 114.0317 . Its structure features a conjugated α,β-unsaturated ketone system (enone) and a hydroxyl group at the C-6 position, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Synthesis:
The compound is primarily synthesized via the Achmatowicz rearrangement, where furfuryl alcohol undergoes oxidative rearrangement using oxidants like methyltrioxorhenium (MTO) and hydrogen peroxide, yielding a 98% isolated product . Alternative methods include photooxidation with m-chloroperbenzoic acid (mCPBA), though with lower yields (49%) .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 6-hydroxy-2H-pyran-3(6H)-one involves the laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols using aerial oxygen as an oxidant. This method selectively affords 6-hydroxy-2H-pyran-3(6H)-ones with yields up to 90% . The reaction conditions typically involve the use of laccase enzymes and suitable substituted furan-2-yl carbinols as substrates .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the laccase-catalyzed oxidation method mentioned above can be adapted for large-scale production. The use of biocatalysts like laccase enzymes offers an environmentally friendly and efficient approach to synthesizing this compound.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-2H-pyran-3(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the hydroxyl group and the pyran ring structure.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 2,5-diones and other substituted pyranones .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
6-Hydroxy-2H-pyran-3(6H)-one serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable synthone for chemists.
Reaction Type | Description | Product |
---|---|---|
Oxidation | Hydroxyl group oxidized to carbonyl | 2-Methyl-2H-pyran-3,6-dione |
Reduction | Reduction to form alcohol | 6-Hydroxy-2-methyl-2H-pyran-3-ol |
Substitution | Replacement of hydroxyl group | Various substituted pyranones |
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus, while another showed an MIC of 0.75 µg/mL against Streptococcus species.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Derivative 1 | 1.56 | Staphylococcus aureus |
Derivative 2 | 0.75 | Streptococcus sp. |
Antioxidant Activity
The compound also exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This mechanism is essential for protecting biological systems from damage caused by reactive oxygen species (ROS).
Enzymatic Reactions
This compound has been utilized in enzymatic reactions, particularly in biocatalysis. For example, studies have shown that lipase-catalyzed reactions involving this compound yield high conversion rates for esterification processes.
Lipase Type | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (%) |
---|---|---|---|
PS | 162 | >99 | >16 |
PS-HSC | 9 | >99 | 16 |
CALB | 7 | 76 | 89 |
Industrial Applications
In industrial settings, this compound is employed in the production of fragrances and flavorings due to its appealing chemical properties. Its derivatives are also explored for potential use in pharmaceuticals.
Case Studies
-
Synthesis of Pyromeconic Acid
A study utilized this compound as a starting material for synthesizing pyromeconic acid, showcasing its role as a functionalized synthone in organic chemistry . -
Laccase-Catalyzed Reactions
Research demonstrated the laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols using aerial oxygen as an oxidant, yielding high amounts of 6-hydroxy-(2H)-pyran-3(6H)-ones with yields up to 90% .
Mechanism of Action
The mechanism of action of 6-hydroxy-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the sixth position plays a crucial role in its reactivity and interactions with other molecules. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Below is a comparative analysis of 6-hydroxy-2H-pyran-3(6H)-one and its analogs based on substituent effects, synthesis, and bioactivity:
Substituent Effects on Bioactivity
C-6 Modifications :
- Hydroxyl vs. Methoxy : The hydroxyl group is critical for hydrogen bonding in antimicrobial interactions, while methoxy derivatives exhibit reduced bioactivity due to decreased polarity .
- Esterification (e.g., pivaloyloxy) : Enhances stability and lipophilicity, facilitating membrane penetration in Gram-positive bacteria .
- C-2 Substituents: Bulkier groups (e.g., aryl or methyl) at C-2 significantly enhance antibacterial potency. For example, 2-methyl derivatives show 2–3× higher activity than the parent compound . The α,β-enone system remains essential for reactivity, enabling Michael additions and cycloadditions .
Research Findings and Data Tables
Table 1: Antimicrobial Activity of Selected Derivatives
Compound | MIC₉₀ (μg/mL) Against S. aureus | Mechanism of Action |
---|---|---|
This compound | 32 | Disruption of cell membrane integrity |
2-Methyl-6-hydroxy derivative | 8 | Enhanced membrane penetration |
6-Pivaloyloxy derivative | 16 | Retro-Michael release of active thiols |
Data sourced from
Biological Activity
6-Hydroxy-2H-pyran-3(6H)-one, also known as 6-hydroxy-4-pyranone, is a naturally occurring compound belonging to the pyranone class. Its unique structural features, including a six-membered ring with a hydroxyl group, contribute to its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article reviews the biological activities of this compound, supported by case studies and relevant research findings.
This compound can be synthesized through various methods, including enzymatic processes. For example, lipase-catalyzed esterification has been shown to yield optically active derivatives with significant biological activity . The compound exhibits reactivity due to its functional groups, making it a valuable synthon in organic synthesis.
Biological Activities
The biological activities of this compound encompass several areas:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, carbamate derivatives have been reported to possess antibacterial and fungicidal activities, making them useful in treating infectious diseases .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Type | Activity Type | Reference |
---|---|---|
Carbamate Derivatives | Antibacterial | |
Carbamate Derivatives | Fungicidal |
Antioxidant Properties
The compound has been studied for its potential as an antioxidant. The mechanism involves its ability to scavenge free radicals, thereby protecting biological systems from oxidative stress.
Cytotoxicity
Several studies have evaluated the cytotoxic effects of this compound and its derivatives on cancer cell lines. For example, certain derivatives showed IC50 values indicating significant cytotoxic activity against human leukemia and colorectal cancer cells .
Table 2: Cytotoxic Activity of this compound Derivatives
Case Studies
- Enzymatic Synthesis : A study demonstrated the successful use of immobilized lipase for the transesterification of this compound, yielding high conversion rates and enantiomeric excess . This method highlights the compound's versatility in synthetic applications.
- Antimicrobial Testing : In another study, various derivatives were tested for their antibacterial efficacy against common pathogens. Results showed that certain derivatives exhibited potent activity comparable to established antibiotics .
Future Directions
Ongoing research focuses on optimizing the synthesis of this compound derivatives to enhance their biological efficacy. Investigations into their mechanisms of action will further elucidate their potential therapeutic applications across various fields.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-hydroxy-2H-pyran-3(6H)-one, and how does the Achmatowicz rearrangement optimize yield?
The compound is synthesized via the Achmatowicz rearrangement using furfuryl alcohol as a precursor. A typical procedure involves oxidation with methyltrioxorhenium (1 mol%) and hydrogen peroxide (35%) in 2-propanol, yielding 98% of the product after crystallization . This method is favored for its scalability and minimal byproduct formation. Alternative routes include photooxidation of 2-furylcarbinol, though yields are lower .
Q. How can NMR spectroscopy characterize the structure and purity of this compound?
1H NMR (400 MHz, CDCl₃) reveals distinct signals: δ 6.98 (dd, J = 10.4, 3.0 Hz, 1H), δ 6.18 (dd, J = 10.4, 1.0 Hz, 1H), and δ 5.68–5.61 (m, 1H), confirming the α,β-unsaturated ketone and hemiacetal moieties. 13C NMR (101 MHz) shows carbonyl resonance at δ 194.91 ppm. These spectral features are critical for verifying stereochemical integrity and purity .
Q. What analytical challenges arise in distinguishing this compound from its methoxy derivatives?
Methoxy derivatives (e.g., 6-methoxy-2H-pyran-3(6H)-one) introduce shielding effects in NMR, altering chemical shifts (e.g., δ 3.90 ppm for the methoxy proton). IR spectroscopy further differentiates via O–H stretching (3200–3600 cm⁻¹) in the hydroxy form versus C–O–C stretches (~1100 cm⁻¹) in methoxylated analogs. Mass spectrometry (MS) confirms molecular weight discrepancies (e.g., +14 Da for methoxy substitution) .
Advanced Research Questions
Q. How can stereochemical control be achieved in the synthesis of this compound derivatives?
Lipase-catalyzed dynamic kinetic resolution enables enantioselective esterification. For example, immobilized lipase PS-HSC in n-hexane converts racemic this compound into (S)-(-)-6-acetoxy-pyranone with 76% enantiomeric excess (>99% conversion) using vinyl acetate as the acyl donor. This method exploits the enzyme’s preference for specific transition states in the α,β-unsaturated ketone system .
Q. What methodologies enable enantioselective synthesis of this compound derivatives for disaccharide precursors?
Stereoselective esterification with amino acids or peptide derivatives modifies the pyranone core. For instance, 6-hydroxy-2H-pyran-3(6H)-onyl-hexoses are synthesized via glycosidic linkage formation, serving as intermediates for disaccharides. These reactions require precise control of pH and temperature to avoid hemiacetal ring-opening .
Q. How does this compound contribute to sustainable aviation fuel production via [2+2] cycloaddition?
The compound undergoes self-[2+2] cycloaddition to form strained cycloalkanes, which are hydrogenated into jet fuel-range hydrocarbons. This route, derived from hemicellulose in prehydrolysis liquors, achieves a 54% carbon yield—higher than levulinic acid-based pathways. Key steps include dehydration of xylose to furfural and subsequent Achmatowicz rearrangement .
Q. What contradictions exist in literature regarding the reactivity of this compound in aqueous environments?
Studies report conflicting stability while the compound is stable in anhydrous organic solvents, hydrolysis occurs in water (pH < 5), opening the hemiacetal ring to form linear diketones. This contradiction underscores the need for pH-controlled reaction conditions in synthetic applications .
Q. Methodological Recommendations
Properties
IUPAC Name |
2-hydroxy-2H-pyran-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-1-2-5(7)8-3-4/h1-2,5,7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOABLGZTHBBHPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=CC(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445909 | |
Record name | 6-hydroxy-2H-pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35436-57-8 | |
Record name | 6-hydroxy-2H-pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35436-57-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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